
3-(1-benzofuran-2-yl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(1-benzofuran-2-yl)-4H-chromen-4-one” is a chemical compound that belongs to the class of benzofuran compounds . Benzofuran compounds are ubiquitous in nature and have been shown to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
The synthesis of benzofuran compounds involves various methods. One method involves the metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans, mediated by hypervalent iodine reagents . Another method involves the reaction of Benzofuran chalcone with hydroxylamine hydrochloride in the presence of sodium acetate in ethanol .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Benzofuranyl chromone derivatives have been investigated for their antimicrobial potential. Researchers have synthesized and characterized these compounds, evaluating their efficacy against various pathogens. Notably, compound 4e demonstrated the highest potency, with a minimum inhibition concentration (MIC) value of 125 µg/mL . Further studies explore the mechanism of action and potential clinical applications.
Antioxidant Properties
The same compound, 4e, also exhibited significant antioxidant activity. In diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assays, it displayed remarkable efficacy (32.62% ± 1.34%). Additionally, compound 4d showed notable ferric reducing antioxidant power (FRAP) activity (31.01% ± 4.35%), while 4a demonstrated metal chelating (MC) activity (27.11% ± 1.06%) . These findings highlight the potential use of benzofuranyl chromones as natural antioxidants.
Heterocyclic Synthesis
3-(1-benzofuran-2-yl)-4H-chromen-4-one serves as a precursor for synthesizing novel heterocycles. Reactions with various compounds, such as 3-oxo-3-phenylpropanenitrile and hydrazides, yield diverse heterocyclic derivatives. These derivatives exhibit unique properties and may find applications in drug discovery and materials science .
Natural Source and Bioactivity
Benzofuranyl derivatives are widespread in plants, and their natural sources contribute to their pharmacological relevance. Researchers have explored their bioactivity, including antitumor, anti-inflammatory, and antiviral effects. Understanding their natural occurrence aids in drug development and inspires further investigations .
Oxazole Derivatives
The compound has also been used to synthesize 3-(1-benzofuran-2-yl)-5-substituted aryl-1,2-oxazole derivatives. These derivatives exhibit antibacterial properties and may have applications in medicinal chemistry. The synthetic route involves reacting benzofuran chalcone with hydroxylamine hydrochloride in ethanol .
Safety and Hazards
The safety data sheet for a similar compound, “1-(1-Benzofuran-2-yl)-2-bromoethan-1-one”, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Direcciones Futuras
Benzofuran compounds, including “3-(1-benzofuran-2-yl)-4H-chromen-4-one”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . They are considered potential natural drug lead compounds . Future research could focus on exploring their full therapeutic potential for the treatment of various diseases .
Mecanismo De Acción
Target of Action
Benzofuran compounds, in general, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have potential applications as pharmacological agents .
Mode of Action
Benzofuran derivatives have been reported to exhibit significant cell growth inhibitory effects in different types of cancer cells
Biochemical Pathways
Benzofuran compounds are known to have a broad range of clinical uses, indicating diverse pharmacological activities . This suggests that these compounds may affect multiple biochemical pathways, leading to their observed biological activities.
Pharmacokinetics
The bioavailability of benzofuran compounds is generally considered to be good due to their versatile and unique physicochemical properties .
Result of Action
Benzofuran derivatives have been reported to exhibit significant cell growth inhibitory effects in different types of cancer cells . This suggests that these compounds may induce cell death or inhibit cell proliferation in these cells.
Action Environment
It is known that changes in lifestyle and environmental factors can influence the occurrence of diseases such as cancer . Therefore, it is plausible that environmental factors could also influence the action and efficacy of benzofuran compounds.
Propiedades
IUPAC Name |
3-(1-benzofuran-2-yl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10O3/c18-17-12-6-2-4-8-15(12)19-10-13(17)16-9-11-5-1-3-7-14(11)20-16/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTDUNTTZGGLFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=COC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Benzofuran-2-yl)chromen-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

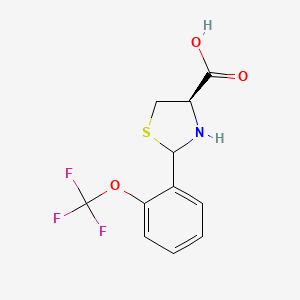
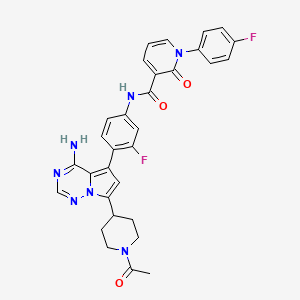
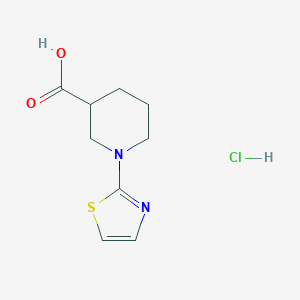
![2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2828977.png)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2828979.png)

![2,2,2-trifluoroethyl N-[3-(2-oxopyrrolidin-1-yl)propyl]carbamate](/img/structure/B2828981.png)
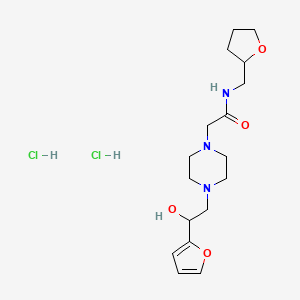
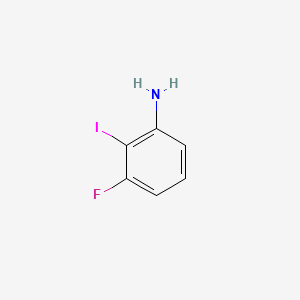
![2-methyl-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide](/img/structure/B2828987.png)


![5-Benzyl-3-[(3-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2828990.png)
